molecular formula C17H21N5O4 B2475446 8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-37-1

8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2475446
CAS No.: 946361-37-1
M. Wt: 359.386
InChI Key: UWZARBOIWSVSDQ-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
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Biological Activity

The compound 8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of the imidazo[2,1-c][1,2,4]triazine family. This class of compounds is characterized by a complex heterocyclic structure that includes multiple nitrogen and carbon atoms. The unique functional groups present in this compound suggest potential biological activity, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_4O_3 with a molecular weight of approximately 328.37 g/mol. The structural features include:

  • Ethoxy group : Enhances lipophilicity.
  • Methoxyethyl side chain : May influence biological interactions.
  • Carboxamide moiety : Potential for hydrogen bonding with biological targets.

Synthesis Methods

The synthesis of imidazo[2,1-c][1,2,4]triazine derivatives typically involves multi-step reactions. For example:

  • Reactions of hydrazides with diketones : This method uses ammonium acetate to yield substituted triazines.
  • Cyclization reactions : These can lead to the formation of the tetrahydroimidazo ring structure.

Biological Activity

Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit various biological activities:

Antimicrobial Activity

Studies have shown that derivatives similar to our compound demonstrate significant antimicrobial properties. For instance:

  • N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has shown effective antimicrobial activity against certain bacterial strains .

Anticancer Potential

Compounds featuring similar structural motifs have been investigated for anticancer activity:

  • 5-(p-Tolyl)-3H-imidazo[2,1-c][1,2]thiazole derivatives are noted for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .

The mechanisms through which these compounds exert their biological effects often involve:

  • Inhibition of key enzymes : Such as those involved in the cell cycle or metabolic pathways.
  • Interference with DNA replication : Leading to cell death in rapidly dividing cells.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of related compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamideSimilar triazine core with different substituentsAntimicrobial properties
7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine derivativesContains thiazole instead of imidazoleAntibacterial and antitubercular activities
5-(p-Tolyl)-3H-imidazo[2,1-c][1,2]thiazole derivativesThiazole ring with similar substituentsPotential anticancer agents

Properties

IUPAC Name

8-(4-ethoxyphenyl)-N-(2-methoxyethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-3-26-13-6-4-12(5-7-13)21-9-10-22-16(24)14(19-20-17(21)22)15(23)18-8-11-25-2/h4-7H,3,8-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZARBOIWSVSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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